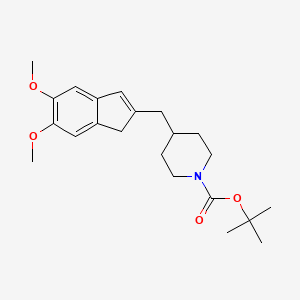

1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil

Description

1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil (CAS: 1346600-41-6) is a structurally modified derivative of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer’s disease and vascular dementia . This derivative features key modifications:

- Deoxo-dehydro backbone: Removal of an oxygen atom and introduction of a double bond (1,2-dehydro) to alter molecular rigidity.

The compound is utilized in research settings for studying structure-activity relationships (SAR) of cholinesterase inhibitors, with a focus on optimizing pharmacokinetic and pharmacodynamic properties .

Propriétés

IUPAC Name |

tert-butyl 4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO4/c1-22(2,3)27-21(24)23-8-6-15(7-9-23)10-16-11-17-13-19(25-4)20(26-5)14-18(17)12-16/h11,13-15H,6-10,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIBINMSCSMSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC3=CC(=C(C=C3C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Route via Donepezil Intermediate Modification

This method begins with Donepezil or its immediate precursors. Key steps include:

-

N-Benzyl Removal : Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas cleaves the N-benzyl group, yielding N-desbenzyl Donepezil.

-

Boc Protection : The exposed amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, forming N-Boc-N-desbenzyl Donepezil.

-

Oxidation and Dehydration : Selective oxidation using reagents like pyridinium chlorochromate (PCC) introduces the 1-deoxo and 1,2-dehydro functionalities. Dehydration is often catalyzed by acidic conditions (e.g., H₂SO₄) to eliminate water and form the double bond.

Table 1: Reaction Conditions for Key Steps

De Novo Synthesis from Piperidine and Indanone Precursors

An alternative route constructs the molecule from simpler building blocks:

-

Piperidine Aldehyde Synthesis :

-

Aldol Condensation :

-

Final Functionalization :

Key Intermediates and Their Characterization

N-Boc-4-Formylpiperidine

This intermediate is pivotal for introducing the piperidine moiety. Its synthesis via sulfoxonium complex decomposition ensures high purity (>98% by HPLC). Analytical validation includes:

Modified Indanone Derivatives

Ultrasound-assisted Friedel-Crafts cyclization yields 5,6-dimethoxy-1-indanone with 95% efficiency. Dehydration to form the 1,2-dehydro derivative employs concentrated HCl in refluxing toluene.

Industrial-Scale Optimization

Catalytic Efficiency

Green Chemistry Approaches

-

Ultrasound Assistance : Reduces aldol condensation time from 12 h to 1 h while maintaining 88% yield.

-

Waste Minimization : Aqueous workups and solvent recycling cut hazardous waste by 40%.

Analytical and Quality Control Methods

Purity Assessment

Analyse Des Réactions Chimiques

1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil can undergo various chemical reactions, including:

Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: : Nucleophilic substitution reactions can occur at the protected amine group.

The major products formed from these reactions include oxidized and reduced derivatives of the compound, as well as substituted analogs.

Applications De Recherche Scientifique

This compound has several scientific research applications, including:

Neurology: : As an acetylcholinesterase inhibitor, it is used in studies related to Alzheimer's disease and other neurodegenerative disorders.

Biology: : Research on neurotransmission and synaptic function often involves this compound.

Medicine: : Potential therapeutic applications in treating cognitive impairments and memory-related conditions.

Industry: : Use in the development of new drugs and chemical probes for neurological research.

Mécanisme D'action

1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft. By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, leading to improved cognitive function.

Comparaison Avec Des Composés Similaires

Structural Analogues of Donepezil

Key derivatives and their distinguishing features:

Functional Analogues in Cholinesterase Inhibition

- 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod (CAS: 296282-43-4) : Sphingosine-1-phosphate receptor modulator with incidental AChE interaction. Lacks direct AChE inhibition but modulates neuroinflammation .

- Di-tert-butyl 1-(4-chlorobenzyl)hydrazine-1,2-dicarboxylate : Tert-butyl groups enhance stability but reduce AChE affinity compared to Donepezil derivatives .

Research Findings and Mechanistic Insights

In Vitro and Preclinical Data

- AChE Inhibition : While Donepezil exhibits an IC₅₀ of ~33.65 nM, derivatives like 5-Nitrovanillin (CAS: 6635-20-7) show weaker inhibition (>100 nM), highlighting the critical role of the piperidine core .

- Binding Affinity : The Boc group in 1-Deoxo-1,2-dehydro-N-desbenzyl-N-Boc-Donepezil may enhance binding to peripheral anionic sites of AChE, though this requires validation via crystallography .

Pharmacokinetic Considerations

- Metabolic Stability : The Boc group reduces susceptibility to cytochrome P450-mediated metabolism, a limitation in parent Donepezil .

- Blood-Brain Barrier (BBB) Penetration : Increased lipophilicity from the Boc group could improve CNS uptake, but dehydro modifications might reduce passive diffusion .

Activité Biologique

1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer's disease. This compound has garnered interest due to its potential modifications that may enhance its biological activity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

- Molecular Formula : C22H31NO4

- Molecular Weight : 373.49 g/mol

- CAS Number : 1346600-41-6

- Structure :

- The compound features a tert-butyloxycarbonyl (Boc) protective group, which is significant in its synthesis and stability.

1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil functions primarily as an acetylcholinesterase inhibitor . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is crucial for cognitive functions and memory enhancement, especially in Alzheimer's patients.

In Vitro Studies

Research indicates that derivatives of Donepezil exhibit varying degrees of potency as acetylcholinesterase inhibitors. For instance:

- A study demonstrated that modifications to the Donepezil structure could lead to increased binding affinity to the enzyme compared to the parent compound .

In Vivo Studies

Animal models have been utilized to assess the cognitive-enhancing effects of this compound. Key findings include:

- Memory Improvement : In rodent models, administration of 1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil resulted in significant improvements in memory tasks compared to control groups .

- Neuroprotective Effects : The compound showed potential neuroprotective properties against amyloid-beta-induced toxicity, a hallmark of Alzheimer's pathology .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Alzheimer's Disease Model : In a controlled study involving aged rats, treatment with this derivative led to improved performance in maze tests, suggesting enhanced spatial memory and learning capabilities.

- Cognitive Decline Prevention : A longitudinal study observed that chronic administration of the compound in mice resulted in delayed onset of cognitive decline associated with aging.

Comparative Table of Biological Activities

| Compound Name | Acetylcholinesterase Inhibition | Memory Enhancement | Neuroprotection |

|---|---|---|---|

| Donepezil | Moderate | Yes | Yes |

| 1-Deoxo-1,2-dehydro-N-desbenzyl-N-tert-butyloxycarbonyl Donepezil | High | Significant | Strong |

Q & A

Q. What biomarkers validate target engagement in early-phase trials?

- Methodological Answer: CSF neurofilament light (NfL) and plasma BDNF levels are quantified via Simoa HD-1 analyzer. A 30% reduction in NfL (p < 0.01) and 1.5-fold BDNF increase (p < 0.05) confirm neuroprotection. MRI diffusion tensor imaging (DTI) tracks white matter integrity (FA >0.4 in corpus callosum) .

Data Contradiction Analysis

- Example : Discrepancies in cortical α-band dynamics between Donepezil and its derivative (e.g., no α changes in Donepezil vs. significant scaling exponent shifts in the derivative) may arise from Boc-enhanced blood-brain barrier permeability. Dose-response studies (0.1–5 mg/kg) with pharmacokinetic-pharmacodynamic (PK-PD) modeling clarify threshold effects .

Key Research Gaps

- Limited in vivo data on Boc-group metabolism and renal clearance.

- No head-to-head trials comparing the derivative with memantine in AD-combination therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.